molecular formula C6H12FNO B6321612 [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol CAS No. 1932616-77-7

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol

Cat. No.: B6321612
CAS No.: 1932616-77-7
M. Wt: 133.16 g/mol
InChI Key: PVVBFPXFGPDGGN-WDSKDSINSA-N
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Description

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the pyrrolidine ring, along with a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present on the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated pyrrolidine derivatives on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, depending on the context of its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:

    [(2S,4R)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol: This compound has a different stereochemistry at the 4-position, which can affect its biological activity and chemical reactivity.

    [(2S,4S)-4-Chloro-1-methyl-pyrrolidin-2-yl]methanol: The substitution of fluorine with chlorine can lead to differences in reactivity and interaction with molecular targets.

    [(2S,4S)-4-Fluoro-1-ethyl-pyrrolidin-2-yl]methanol: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVBFPXFGPDGGN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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